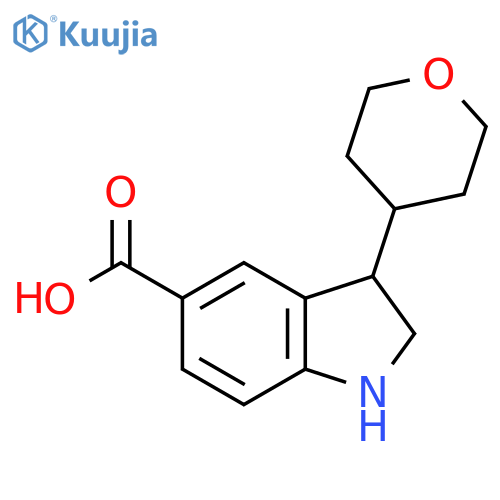Cas no 1160248-21-4 (3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid)

1160248-21-4 structure
商品名:3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid
CAS番号:1160248-21-4
MF:C14H17NO3
メガワット:247.289684057236
MDL:MFCD12198794
CID:4561285
PubChem ID:71305937
3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 3-(Tetrahydro-2H-Pyran-4-Yl)Indoline-5-Carboxylic Acid
- 3-(Tetrahydro-2H-Pyran-4-Yl)Indoline-5-Carboxylic Acid(WX175004)
- 1H-Indole-5-carboxylic acid, 2,3-dihydro-3-(tetrahydro-2H-pyran-4-yl)-
- 3-(oxan-4-yl)-2,3-dihydro-1H-indole-5-carboxylic acid
- 1160248-21-4
- CS-0038672
- 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylicacid
- MFCD12198794
- 3-(Tetrahydropyran-4-yl)-2,3-dihydro-1H-indole-5-carboxylic Acid
- W15149
- SB65861
- AS-69415
- AKOS027428872
- 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid
-
- MDL: MFCD12198794
- インチ: 1S/C14H17NO3/c16-14(17)10-1-2-13-11(7-10)12(8-15-13)9-3-5-18-6-4-9/h1-2,7,9,12,15H,3-6,8H2,(H,16,17)
- InChIKey: MUXARBCAQJVQFW-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=C(C(O)=O)C=C2)C(C2CCOCC2)C1
計算された属性
- せいみつぶんしりょう: 247.12084340g/mol
- どういたいしつりょう: 247.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 314
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 58.6Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 423.7±45.0 °C at 760 mmHg
- フラッシュポイント: 210.1±28.7 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T889995-5g |
3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid |
1160248-21-4 | 5g |
$ 65.00 | 2022-06-02 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD569851-5g |
3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid |
1160248-21-4 | 97% | 5g |
¥18995.0 | 2023-04-05 | |
| Aaron | AR019FAF-250mg |
3-(oxan-4-yl)-2,3-dihydro-1H-indole-5-carboxylic acid |
1160248-21-4 | 95% | 250mg |
$620.00 | 2023-12-16 | |
| 1PlusChem | 1P019F23-100mg |
3-(oxan-4-yl)-2,3-dihydro-1H-indole-5-carboxylic acid |
1160248-21-4 | 95% | 100mg |
$329.00 | 2023-12-26 | |
| 1PlusChem | 1P019F23-2g |
3-(oxan-4-yl)-2,3-dihydro-1H-indole-5-carboxylic acid |
1160248-21-4 | 95% | 2g |
$2116.00 | 2023-12-26 | |
| A2B Chem LLC | AV18235-1g |
3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid |
1160248-21-4 | 95% | 1g |
$1085.00 | 2024-04-20 | |
| Aaron | AR019FAF-1g |
3-(oxan-4-yl)-2,3-dihydro-1H-indole-5-carboxylic acid |
1160248-21-4 | 95% | 1g |
$1233.00 | 2023-12-16 | |
| abcr | AB511170-500mg |
3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid; . |
1160248-21-4 | 500mg |
€1423.10 | 2025-02-20 | ||
| eNovation Chemicals LLC | D773039-2g |
3-(oxan-4-yl)-2,3-dihydro-1H-indole-5-carboxylic acid |
1160248-21-4 | 95% | 2g |
$2425 | 2024-06-06 | |
| abcr | AB511170-100mg |
3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid; . |
1160248-21-4 | 100mg |
€638.50 | 2025-02-20 |
3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid 関連文献
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
1160248-21-4 (3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid) 関連製品
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1160248-21-4)3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid

清らかである:99%/99%/99%/99%/99%/99%
はかる:100mg/250mg/1g/5g/25g/100g
価格 ($):185/308/616/1848/4929/12321